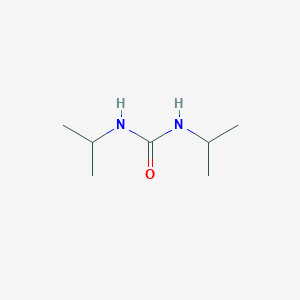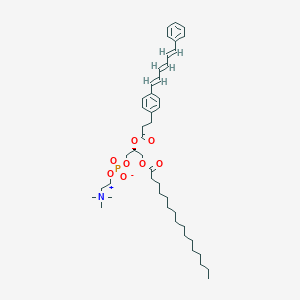![molecular formula C11H17NS B130709 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 86239-97-6](/img/structure/B130709.png)
2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane is a chemically synthesized molecule that is likely to have a bicyclic structure based on the nomenclature. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic compounds and their synthesis. For instance, the first paper discusses the synthesis of 2-substituted 6-endo-(methylthio)bicyclo[2.2.1]heptanes, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 2-endo-substituted-6-endo(methylthio)bicyclo[2.2.1]heptanes, involves a new and advantageous method that is particularly suitable for compounds with hydroxy and amino substituents . This suggests that the synthesis of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane could potentially be achieved through similar synthetic routes, possibly involving endo-substitution reactions.
Molecular Structure Analysis
The molecular structure of a conformationally restricted methionine analogue, which is a derivative of a bicyclic compound similar to 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, has been determined using X-ray crystallographic techniques . This indicates that the molecular structure of bicyclic compounds can be complex and may require advanced techniques such as X-ray crystallography for accurate determination.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, they do mention the study of isomers of bicyclic compounds and their identification through chemical ionization mass spectrometry . This suggests that similar analytical techniques could be used to study the chemical reactions and fragmentation patterns of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane are not discussed in the provided papers. However, the analysis of related bicyclic compounds through mass spectrometry implies that these compounds can exhibit distinct fragmentation patterns, which are indicative of their physical and chemical behavior . This information could be relevant when studying the properties of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
The synthesis of methyl-substituted bicyclo[2.2.1]heptane compounds, including those similar to 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, involves complex reactions such as epoxidation followed by rearrangement, showcasing the compound's utility in exploring stereochemical outcomes and stability predictions through MM2 model calculations (Yuasa, Tsuruta, & Yuasa, 2000). These processes underscore its importance in the synthesis of novel organic compounds with specific stereochemical configurations.
Stereoselective Additions
The compound’s framework is instrumental in the study of stereoselective additions, as demonstrated in the research involving α-alkylidene derivatives of camphor. These studies provide insights into the less hindered endo-face reactions, leading to the formation of exo-adducts and showcasing its role in facilitating controlled chemical syntheses (Grošelj et al., 2006).
Cycloadditions and Structural Elucidation
Stereoselective cycloadditions involving trimethylenemethane (TMM) with derivatives of the bicyclo[2.2.1]heptan-2-ones, leading to the creation of spiro compounds, highlight the potential of using such frameworks in generating chiral amines, diamines, and amino alcohols. These findings are crucial for the development of chiral centers in organic synthesis, demonstrating the compound's applicability in generating novel, complex molecular architectures (Grošelj, Meden, Stanovnik, & Svete, 2007).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as 1',7',7'-Trimethylbicyclo[2.2.1]heptane derivatives, provides insights into the molecular configurations and stereochemistry essential for understanding the interaction patterns and stability of similar compounds. Such analyses are foundational in the design and synthesis of new materials and molecules with desired properties (Filatov et al., 2013).
Incorporation into Complex Molecules
The incorporation of the bicyclo[2.2.1]heptane unit into complex molecules, as seen in the synthesis of polylactide pre-catalysts, underscores its versatility in catalysis and polymer science. These studies indicate the potential of such frameworks in developing environmentally friendly polymers with specific stereochemical properties (Cho, Chun, Nayab, & Jeong, 2018).
Propiedades
IUPAC Name |
2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h8-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCWJZXLGZCHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)N=C=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380650 |
Source


|
| Record name | 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane | |
CAS RN |
86239-97-6 |
Source


|
| Record name | 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86239-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)

